molecular formula C26H27N3O5 B11487343 3,4,5-triethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide

3,4,5-triethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide

Cat. No.: B11487343
M. Wt: 461.5 g/mol
InChI Key: JVSLBRFDEJVMCU-UHFFFAOYSA-N
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Description

3,4,5-TRIETHOXY-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound with the molecular formula C26H27N3O5. It is known for its unique structure, which includes an oxazolo[4,5-b]pyridine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIETHOXY-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazolo[4,5-b]pyridine Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazolo[4,5-b]pyridine ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through the condensation of the amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIETHOXY-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and oxazolo[4,5-b]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Palladium catalysts and appropriate ligands are used for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can lead to alcohols or amines.

Scientific Research Applications

3,4,5-TRIETHOXY-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-TRIETHOXY-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety is believed to play a crucial role in its biological activity by binding to specific enzymes or receptors, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-[3-(oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
  • 3,4,5-Triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Uniqueness

3,4,5-TRIETHOXY-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C26H27N3O5/c1-4-31-21-14-19(15-22(32-5-2)23(21)33-6-3)25(30)28-16-17-9-11-18(12-10-17)26-29-24-20(34-26)8-7-13-27-24/h7-15H,4-6,16H2,1-3H3,(H,28,30)

InChI Key

JVSLBRFDEJVMCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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